molecular formula C6H6O3S B1666570 Benzenesulfonic acid CAS No. 98-11-3

Benzenesulfonic acid

Cat. No.: B1666570
CAS No.: 98-11-3
M. Wt: 158.18 g/mol
InChI Key: SRSXLGNVWSONIS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzenesulfonic acid, an organosulfur compound, is the simplest aromatic sulfonic acid . It is often used in the form of its metal or amine salts, serving as a counterion for cationic pharmaceuticals .

Mode of Action

The primary interaction of this compound is through its strong acidity, with a pKa of -2.8 . It is almost fully dissociated in water . The sulfonic acid group in the molecule can form hydrogen bonds with other molecules, influencing its reactivity. The sulfonation of benzene, a key reaction involving this compound, is an example of aromatic sulfonation, which is one of the most important reactions in industrial organic chemistry .

Biochemical Pathways

This compound participates in the sulfonation of benzene, a significant reaction in industrial organic chemistry . This reaction involves the addition of a sulfonic acid functional group to a benzene ring . The product of this reaction, this compound, can undergo further reactions typical of aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters .

Pharmacokinetics

Given its high water solubility , it is likely to be rapidly absorbed and distributed in the body. Its strong acidity may influence its absorption and distribution. The compound’s metabolism and excretion would depend on its specific chemical form and the presence of other compounds.

Result of Action

The molecular and cellular effects of this compound are primarily due to its strong acidity and reactivity. It can cause severe skin burns and eye damage . In industrial applications, this compound is used to produce phenol by fusing it with sodium hydroxide or hydrolyzing one of its salts, usually sodium .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the sulfonation reaction is reversed above 220°C . The compound’s strong acidity means that it will be fully dissociated in aqueous solutions, and this can be influenced by the pH of the environment . Its reactivity and potential for causing burns and eye damage mean that it must be handled with care, using appropriate safety measures .

Preparation Methods

Benezenesulfonate is typically prepared through the sulfonation of benzene using concentrated sulfuric acid. This process involves the addition of sulfur trioxide to benzene, forming benzenesulfonic acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions . Industrial production methods include continuous sulfonation with oleum (a solution of sulfur trioxide in sulfuric acid) and azeotropic removal of reaction water .

Chemical Reactions Analysis

Benezenesulfonate undergoes various chemical reactions typical of aromatic sulfonic acids:

Scientific Research Applications

Benezenesulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Benezenesulfonate is similar to other sulfonic acids, such as p-toluenesulfonic acid and sulfanilic acid. it is unique due to its simpler structure and higher acidity. Similar compounds include:

Benezenesulfonate’s simplicity and strong acidic properties make it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

benzenesulfonic acid
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InChI

InChI=1S/C6H6O3S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H,7,8,9)
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InChI Key

SRSXLGNVWSONIS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)O
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Molecular Formula

C6H6O3S
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Related CAS

19402-64-3 (ammonium salt), 20199-75-1 (zinc salt, hexahydrate), 515-42-4 (hydrochloride salt), 7645-18-3 (zinc salt), 934-54-3 (calcium salt), 934-55-4 (potassium salt)
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DSSTOX Substance ID

DTXSID9024568
Record name Benzenesulfonic acid
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Molecular Weight

158.18 g/mol
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Physical Description

Deliquescent needles or large plates., Liquid, Soluble in water; [ChemIDplus] Light brown deliquescent solid; [CHEMINFO] Grey to yellow hygroscopic solid; [ICSC], GREY-TO-YELLOW HYGROSCOPIC CRYSTALS OR FLAKES WITH PUNGENT ODOUR.
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Boiling Point

190 °C
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Flash Point

113 °C
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Solubility

5 to 10 mg/mL at 72 °F (NTP, 1992), SOL IN WATER & ALCOHOL; SLIGHTLY SOL IN BENZENE; INSOL IN ETHER & CARBON DISULFIDE, SOL IN ACETIC ACID, Solubility in water, g/100ml at 20 °C: 93
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Density

Relative density (water = 1): 1.3 (47 °C)
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Vapor Density

Relative vapor density (air = 1): 5.5
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Vapor Pressure

0.0000236 [mmHg]
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Color/Form

FINE, DELIQUESCENT NEEDLES OR LARGE PLATES

CAS No.

98-11-3
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Melting Point

109 to 111 °F (NTP, 1992), 50-51 °C (ANHYDROUS), 51 °C
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Synthesis routes and methods I

Procedure details

To a solution of 2-(2-hydroxy-ethylamino)-ethanol (7 g, 67 mmol) and 4-methoxybenzenesulfonyl chloride (40 g, 194 mmol) in THF (400 mL) KOH (100 mL, 40%) was added dropwise at 0° C., after stirring over 3 hr the mixture was filtrated and THF was evaporated in vacuo, then extracted with EtOAc (500 mL). The organic layer was washed with brine and dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified by silica gel column to afford Benzenesulfonic acid, 4-methoxy-, [[(4-methoxyphenyl)sulfonyl]imino]di-2,1-ethanediyl ester as a colorless gum (20 g, 49%). 1H NMR (DMSO-d6) δ 7.81 (d, J=4.8 Hz, 4H), 7.79 (d, J=5.2 Hz, 2H), 7.01 (d, J=4.8 Hz, 4H), 6.93 (d, J=5.2 Hz, 2H), 4.08 (t, J=6 Hz, 4H), 3.88 (s, 6H), 3.86 (s, 3H), 3.35 (t, J=6 Hz, 4H). MS (ESI) m/z (M+1)+: 615.7.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Mono-sulfonation of benzene was carried out in the apparatus of FIG. 1. Dry benzene (390 g., 5 gram molecules) was placed in the three-necked reaction flask (1 litre capacity) together with acetic anhydride (1 g) which was added to suppress sulfone formation. The reaction flask was heated to 40°C and the pressure gradually reduced until the benzene refluxed vigorously at 400 mm Hg. The sulfur trioxide generator was charged with liquid, stabilized sulfur trioxide (200 g, 2.5 gram molecules) and the two flasks were connected to allow the sulfur trioxide to be aspirated into the reaction flask. External heating of the reaction flask was discontinued but the trioxide generator was gently warmed to maintain an internal temperature of 30°C to aid evaporation. The reaction was completed when all the sulfur trioxide had been evaporated from the generator and had passed into the reaction vessel. At this point reflux ceased. Anhydrous benzene sulfonic acid was isolated by distilling off the excess benzene in vacuo, leaving a light amber coloured oil which crystallized slowly when kept in a desiccator over concentrated sulfuric acid. The sulfonic acid was contaminated by 0.2% sulfuric acid and 1.5% diphenyl sulfone. The yield was 98% calculated with respect to the amount of sulfur trioxide employed.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
sulfone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
trioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
390 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods III

Procedure details

To benzenesulfonic acid sodium salt (10.0 g, 0.061 mol), 25% HCl was added dropwise with stirring until the solid dissolved. The reaction mixture was extracted (100 mL each, 3 times) with EtOAc, dried over Na2SO4 and concentrated to give benzenesulfonic acid (7.8 g, 90%). To a 100 mL round bottom with a magnetic stir bar, benzenesulfonic acid (4.61 g, 0.0324 mol), CaCl2(3.6 g, 0.0324 mol) and dry dichloromethane (30 mL) were added. The reaction mixture was cooled to 0° C. and (2S) (5RS)-2-(4-fluorophenoxymethyl)-5-hydroxy-tetrahydrofuran (4.6 g, 0.0216 mol) in dry CH2Cl2 (20 mL) was added. The reaction mixture was stirred for 3 h and monitored by TLC (EtOAc-light petroleum ether 1:4, Rf=0.25). The reaction mixture was filtered through celite and washed with CH2Cl2 (3 times). The combined organic layer was washed with saturated aqueous Na2CO3, water brine and dried over Na2SO4. Solvent was removed under reduced pressure to afford the crude (2S) (5RS)-5-benzenesulfonyl-2-(4-fluorophenoxymethyl)tetrahydrofuran 14 which was crystallized from chloroform-hexane to give pure white solid, yield 6.8 g (93%), m.p. 102° C.-104° C. 1H NMR (200 MHz, CDCl3): δ 1.90-3.0 (m, 4 H), 3.85-5.0 (m, 4 H), 6.70-7.05 (m, 4 H), 7.45-7.72 (m, 3 H), 7.77-8.0 (m, 2 H).
Name
benzenesulfonic acid sodium salt
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Bezenesulfonic acid monohydrate (1.06 g, 6 mmol) was dried by azeotroping off the water of a benzene solution (twice) and adding the dried acid solution to a solution of example 415 (2.81 g, 6 mmol) in toluene (40 ml). The solvents were removed in vacuo (twice) and the resulting residue recrystallized twice from toluene and dried under high vacuum overnight give 2.77 g of benzenesulfonic acid salt as a white solid. mp 157-159° C. [α]D25=+16.9° (CH3OH, c=0.23 g/dL). Anal. Calcd for C34H42N3O5FS: C, 65.47; H, 6.80; N, 6.75; S, 5.14. Found: C, 65.48; H, 6.80; N, 6.70; S, 5.35.
Quantity
1.06 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
2.81 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

1.384 g of sulfanilic acid were mixed with 50 ml of deionized water in a beaker and heated to 60° C. 5 g of SP-3 particles were added to the mixture. 2.76 g of a 20% solution of sodium nitrite in water were added slowly, and the mixture was left to react for 90 minutes. The reaction mixture was filtered and the particles were reslurried and washed with a 1% NaOH solution in water. The particles were refiltered and washed with deionized water, and subsequently washed with ethanol and tetrahydrofuran. The particles were soxhlet extracted in ethanol overnight. The starting sulfur content of the particles was 0.39 wt %. After the surface modification the sulfur content was 1.39 wt % indicating the attachment of benzenesulfonic groups.
Quantity
1.384 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenesulfonic acid
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Reactant of Route 5
Benzenesulfonic acid
Reactant of Route 6
Benzenesulfonic acid
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Q & A

Q1: What is the molecular formula and weight of benzenesulfonic acid?

A1: this compound has the molecular formula C6H6O3S and a molecular weight of 158.18 g/mol.

Q2: Are there any spectroscopic data available for this compound and its derivatives?

A2: Yes, researchers often use various spectroscopic methods to characterize this compound and its derivatives. These include:

  • FT-IR: This technique helps identify functional groups and characterize synthesized compounds. [, , ]
  • MS: Mass spectrometry is used to determine molecular weight and analyze fragmentation patterns. [, ]
  • 1H-NMR: This technique provides information about the hydrogen atoms' environment in a molecule, aiding in structural elucidation. [, , ]
  • UV-Vis spectrophotometry: This method is utilized to study electronic transitions and determine concentrations in solutions. [, , ]
  • Sulfur-33 NMR: This technique specifically analyzes sulfur atoms, providing insights into their electronic environment and bonding characteristics. []

Q3: Is this compound stable under various conditions?

A3: The stability of this compound can vary depending on the specific conditions. One study showed that this compound remains stable at room temperature for up to 6 months but decomposes at temperatures exceeding 180°C. []

Q4: What are some applications of this compound related to its material properties?

A4: this compound is used in various applications, including:

  • Drug formulations: It can enhance the solubility and bioavailability of certain drugs. [, ]
  • Electrolyte in capacitors: this compound derivatives, when used as dopants in conductive polymers, enhance the performance and reliability of solid electrolyte capacitors, especially under high-temperature conditions. []

Q5: Does this compound exhibit catalytic properties?

A5: Yes, this compound and its derivatives can act as catalysts in various organic reactions. For example:

  • Silica-supported this compound: This material effectively catalyzes the Claisen rearrangement of allyl aryl ethers to produce allylphenols under microwave irradiation and solvent-free conditions. []
  • Dodecyl this compound/H2O microemulsion system: This system enables the synthesis of 4H-pyran derivatives through a three-component condensation reaction, offering advantages such as dual catalysis, high liaison formation efficiency, and environmentally benign conditions. []
  • p-methyl this compound: This compound shows high catalytic activity in ester synthesis, providing advantages such as simple processes, short production cycles, and reduced pollution. []

Q6: Has computational chemistry been employed to study this compound and its derivatives?

A6: Yes, computational methods like Density Functional Theory (DFT) are extensively used to study various aspects of this compound and its derivatives, including:

  • Conformational analysis: DFT calculations help determine the most stable conformations of this compound derivatives in the gas phase. [, ]
  • Reaction mechanism studies: DFT calculations are used to investigate the mechanisms of reactions involving this compound derivatives, providing insights into transition states, activation energies, and reaction pathways. []
  • Acidity predictions: DFT calculations allow researchers to predict and compare the gas-phase acidity of ortho-substituted benzenesulfonic acids, considering factors like intramolecular hydrogen bonding. []

Q7: How do structural modifications of this compound affect its activity?

A7: Structural modifications, particularly the position and number of substituents, significantly impact the activity and selectivity of this compound derivatives. For example:

  • P2X receptor antagonism: Studies on suramin analogs, which are structurally related to this compound, reveal that the position of sulfonic acid groups drastically influences their potency and selectivity for different P2X receptor subtypes. The para-isomer, NF110, showed increased activity at P2X3 receptors compared to the meta- and ortho-isomers. []
  • Anion transport inhibition: Research on the inhibitory effects of this compound derivatives on oxalate transport in erythrocyte membranes showed that electronic properties, especially electron acceptor capacities, play a crucial role. Additionally, the position of substituents significantly influenced the inhibition. []

Q8: What are some formulation strategies for improving the stability or bioavailability of this compound derivatives?

A8: Researchers have explored several strategies to enhance the formulation and stability of this compound derivatives in pharmaceutical applications:

  • Crystalline salt forms: Preparing crystalline salts, such as the this compound salt of clopidogrel, improves stability, ease of purification, and facilitates large-scale production. [, ]
  • Choice of solvent: Selecting appropriate solvents during synthesis and purification can lead to the formation of more stable crystalline forms. []

Q9: What analytical methods are commonly used to study this compound and its derivatives?

A9: Various analytical techniques are employed for characterizing and quantifying this compound and its derivatives:

  • HPLC: This technique is valuable for separating and quantifying mixtures of this compound derivatives, such as isomeric toluenesulfonic acids, in complex matrices. [, ]
  • Bromimetry: This titration method helps determine the concentration of hydroxy-benzenesulfonic acid monosodium salt (sodium phenolsulfonate) with high precision and accuracy. []

Q10: What is the environmental impact of this compound, and are there strategies for its degradation?

A10: While this compound has industrial applications, it's crucial to consider its environmental impact. Studies have focused on:

  • Biodegradation: Research highlights the potential of specific bacteria, including Pseudomonas sp., Arthrobacter sp., to utilize sulfonated aromatic compounds, including this compound derivatives, as a sulfur source for growth and degrade them. This microbial desulfonation process offers a promising bioremediation approach for treating industrial wastewater containing these compounds. []
  • Photocatalytic degradation: Researchers have explored using concentrated solar radiation and photocatalysts to degrade this compound in wastewater. []

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